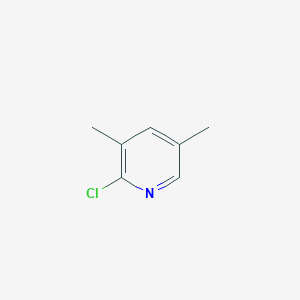

2-Chloro-3,5-dimethylpyridine

Descripción general

Descripción

2-Chloro-3,5-dimethylpyridine: is an organic compound with the molecular formula C7H8ClN . It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Mecanismo De Acción

Target of Action

2-Chloro-3,5-dimethylpyridine is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used as an intermediate in the synthesis of the drug Omeprazole .

Mode of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

It is known that the suzuki–miyaura (sm) cross-coupling reaction, in which this compound is used, is generally environmentally benign .

Análisis Bioquímico

Biochemical Properties

2-Chloro-3,5-dimethylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, exposure to this compound can result in the upregulation of stress response genes, which helps cells cope with adverse conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, this compound may accumulate in the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function. For instance, this compound may localize to the mitochondria, where it influences cellular energy metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dimethylpyridine can be synthesized through several methods. One common method involves the chlorination of 3,5-dimethylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or crystallization, is common to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyridine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: 2-Chloro-3,5-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also employed in the development of new drugs and therapeutic agents .

Medicine: this compound is investigated for its potential medicinal properties. It is used in the synthesis of compounds with antimicrobial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other chemical reagents .

Comparación Con Compuestos Similares

3,5-Dimethylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chloro-4,6-dimethylpyridine: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

2-Chloro-3,5-dimethyl-4-methoxypyridine: Contains an additional methoxy group, affecting its chemical properties and uses.

Uniqueness: 2-Chloro-3,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Actividad Biológica

Overview

2-Chloro-3,5-dimethylpyridine (CDMP) is an organic compound with the molecular formula C₇H₈ClN. It is a substituted pyridine derivative characterized by the presence of chlorine and methyl groups. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and organic synthesis.

The biological activity of CDMP primarily stems from its interactions with various biomolecules, including enzymes, proteins, and nucleic acids. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. These interactions can lead to either inhibition or modulation of enzymatic activity, influencing metabolic pathways and cellular functions.

Cellular Effects

CDMP affects several cellular processes:

- Cell Signaling : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

- Gene Expression : Exposure to CDMP can lead to the upregulation of stress response genes, altering cellular metabolism and function.

Dosage Effects in Animal Models

Research indicates that the effects of CDMP vary significantly with dosage:

- Low Doses : Minimal observable effects on biochemical parameters.

- High Doses : Significant physiological changes, including potential toxicity leading to liver damage and oxidative stress.

Metabolic Pathways

CDMP undergoes metabolism primarily via cytochrome P450 enzymes. This metabolism can generate reactive intermediates that contribute to its biological effects. The compound's metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic uses.

Comparative Analysis with Similar Compounds

A comparison of CDMP with structurally similar compounds highlights its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyridine | Lacks chlorine; different reactivity | Limited biological activity |

| 2-Chloro-4,6-dimethylpyridine | Similar structure; different substitution pattern | Varies based on substitutions |

| 2-Chloro-3,5-dimethyl-4-methoxypyridine | Additional methoxy group; altered chemical properties | Potentially enhanced activity |

Case Studies

- Antimicrobial Activity : In a study evaluating various pyridine derivatives, CDMP exhibited moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed effectiveness comparable to standard antibiotics like ciprofloxacin .

- Insecticidal Activity : Another investigation into the biological activities of CDMP revealed its potential as an insecticide, demonstrating effectiveness against specific pest species .

- Cancer Research : Preliminary studies suggest that CDMP may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. This suggests potential applications in developing anticancer therapies.

Propiedades

IUPAC Name |

2-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEKFEQISNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500792 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-12-0 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.